molecular formula C26H23N3OS B6081616 N-{3-[2-(2-naphthyl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide

N-{3-[2-(2-naphthyl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide

Cat. No.: B6081616
M. Wt: 425.5 g/mol
InChI Key: LCAYHXHPNCUWRB-WPWMEQJKSA-N
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Description

N-{3-[2-(2-naphthyl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is a complex organic compound with a molecular formula of C26H23N3OS and a molecular weight of 425.55 g/mol . This compound is characterized by its unique structure, which includes a naphthyl group, a carbohydrazonoyl group, and a tetrahydrobenzothienyl group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(2-naphthyl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide typically involves multiple steps, starting with the preparation of the naphthyl carbohydrazonoyl intermediate. This intermediate is then reacted with a tetrahydrobenzothienyl derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(2-naphthyl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyl ketones or quinones, while reduction reactions can produce naphthyl alcohols or amines.

Scientific Research Applications

N-{3-[2-(2-naphthyl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(2-naphthyl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[3-[(E)-(naphthalen-2-ylhydrazinylidene)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c30-25(19-9-2-1-3-10-19)28-26-23(22-12-6-7-13-24(22)31-26)17-27-29-21-15-14-18-8-4-5-11-20(18)16-21/h1-5,8-11,14-17,29H,6-7,12-13H2,(H,28,30)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAYHXHPNCUWRB-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C=NNC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)/C=N/NC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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